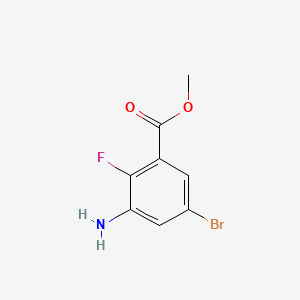

Methyl 3-amino-5-bromo-2-fluorobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-5-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHPFMGGUDZNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734514 | |

| Record name | Methyl 3-amino-5-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339049-19-2 | |

| Record name | Methyl 3-amino-5-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2-fluorobenzoate: Synthesis, Properties, and Applications in Oncology Drug Development

This guide provides a comprehensive technical overview of Methyl 3-amino-2-fluorobenzoate, a critical starting material in the synthesis of targeted cancer therapies. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's essential properties, validated synthesis protocols, and its pivotal role in the pharmaceutical industry, with a focus on scientific integrity and practical application.

Compound Identification and Significance

Methyl 3-amino-2-fluorobenzoate is a substituted aniline derivative whose strategic placement of functional groups—an amine, a fluorine atom, and a methyl ester on a benzene ring—makes it a highly valuable building block in organic synthesis. Its primary significance lies in its use as a key intermediate for the synthesis of Dabrafenib, a potent inhibitor of the BRAF enzyme used in cancer treatment.

The structural features of this compound are crucial for its reactivity. The fluorine atom at the ortho position to the amine group influences the nucleophilicity of the amine and the overall electronic properties of the ring, which is a key consideration in multi-step drug synthesis.

Compound Identification:

-

Chemical Name: Methyl 3-amino-2-fluorobenzoate

-

Synonyms: 3-Amino-2-fluorobenzoic Acid Methyl Ester

-

CAS Number: 1195768-18-3

-

Molecular Formula: C₈H₈FNO₂

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a synthetic intermediate is paramount for process development, optimization, and safety. The data presented below are compiled from verified sources and provide a baseline for laboratory handling and reaction setup.

| Property | Value | Source |

| Molecular Weight | 169.16 g/mol | |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 282.6 ± 25.0 °C at 760 mmHg | |

| Purity | >96.0% (GC) | |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) |

Synthesis Methodology: A Mechanistic Approach

The synthesis of Methyl 3-amino-2-fluorobenzoate is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. While several routes have been reported, a common and scalable approach starts from 2-fluoro-3-nitrotoluene. This pathway is chosen for its commercial viability and the reliability of the transformations involved.

Conceptual Synthesis Workflow

The overall transformation can be visualized as a three-stage process: oxidation of the methyl group, esterification of the resulting carboxylic acid, and finally, reduction of the nitro group.

Caption: High-level workflow for the synthesis of Methyl 3-amino-2-fluorobenzoate.

Detailed Experimental Protocol

The following protocol is a representative synthesis. Researchers must adapt it based on laboratory conditions and scale, always adhering to strict safety protocols.

Step 1: Oxidation of 2-Fluoro-3-nitrotoluene

-

Rationale: The benzylic methyl group is oxidized to a carboxylic acid. Strong oxidizing agents are required. While chromium trioxide has been used, potassium permanganate (KMnO₄) is a common alternative. The choice of oxidant is critical; it must be powerful enough for the oxidation without promoting unwanted side reactions on the sensitive nitro- and fluoro-substituted ring.

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-fluoro-3-nitrotoluene and water.

-

Heat the mixture to approximately 80-90°C.

-

Slowly add potassium permanganate (KMnO₄) in portions, maintaining the temperature. The reaction is exothermic and requires careful monitoring.

-

After the addition is complete, maintain the reaction at reflux for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 2-fluoro-3-nitrobenzoic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Esterification to Methyl 2-Fluoro-3-nitrobenzoate

-

Rationale: A classic Fischer esterification is employed. An excess of methanol serves as both the reactant and the solvent, driven to completion by a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Procedure:

-

Suspend the dried 2-fluoro-3-nitrobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC/HPLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-fluoro-3-nitrobenzoate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst, Pd/C) is a clean and efficient method. It offers high selectivity for the nitro group reduction without affecting the ester or the aromatic ring.

-

Procedure:

-

Dissolve the methyl 2-fluoro-3-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature.

-

Monitor the reaction by observing hydrogen uptake and analyzing aliquots by TLC/HPLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, Methyl 3-amino-2-fluorobenzoate. Further purification can be performed by column chromatography or distillation if required.

-

Applications in Drug Development

The primary and most significant application of Methyl 3-amino-2-fluorobenzoate is as a crucial building block in the synthesis of Dabrafenib Mesylate, a targeted therapy for cancers associated with BRAF gene mutations, particularly metastatic melanoma.[1]

The strategic positioning of the amino and fluoro groups on this intermediate is essential for the subsequent chemical transformations that build the complex molecular architecture of Dabrafenib. The amine serves as a key nucleophile or a point for amide bond formation in later synthetic steps. The fluorine atom helps to fine-tune the electronic and pharmacokinetic properties of the final active pharmaceutical ingredient (API), a common strategy in modern drug design to enhance metabolic stability or binding affinity.[2][3]

Safety and Handling

As a laboratory chemical, Methyl 3-amino-2-fluorobenzoate requires careful handling in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

Conclusion

Methyl 3-amino-2-fluorobenzoate (CAS: 1195768-18-3) is more than just a chemical compound; it is an enabling tool for the creation of life-saving medicines. Its synthesis, while requiring careful execution, follows established principles of organic chemistry, making it accessible for industrial-scale production. For researchers in oncology and drug development, a thorough understanding of this intermediate—from its fundamental properties to its synthesis and handling—is essential for advancing the next generation of targeted therapies.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

-

Oganesyan, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mei, H., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of Methyl 3-amino-5-bromo-2-fluorobenzoate: A Technical Guide for Drug Development Professionals

Introduction

In the intricate world of pharmaceutical research and development, a profound understanding of the physical and chemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive technical overview of Methyl 3-amino-5-bromo-2-fluorobenzoate, a key building block in the synthesis of various therapeutic agents. A detailed exploration of its physicochemical characteristics is essential for optimizing reaction conditions, ensuring purity, and developing stable and effective drug formulations. This document, intended for researchers, scientists, and professionals in drug development, delves into the core physical properties of this compound, outlines methodologies for their characterization, and discusses the implications for its handling and application in medicinal chemistry.

Core Physicochemical Properties

A thorough characterization of a compound's physical properties is the foundation of its successful application. For Methyl 3-amino-5-bromo-2-fluorobenzoate, these properties dictate its behavior in both chemical reactions and biological systems.

Table 1: Key Physicochemical Properties of Methyl 3-amino-5-bromo-2-fluorobenzoate and Related Isomers

| Property | Methyl 3-amino-5-bromo-2-fluorobenzoate | Methyl 3-Amino-5-bromo-2-methylbenzoate | Methyl 3-amino-2-bromo-5-fluorobenzoate | Methyl 2-amino-5-bromobenzoate |

| CAS Number | Not definitively available | 1000342-11-9 | 1342063-52-8 | 52727-57-8 |

| Molecular Formula | C₈H₇BrFNO₂ | C₉H₁₀BrNO₂ | C₈H₇BrFNO₂ | C₈H₈BrNO₂ |

| Molecular Weight | 248.05 g/mol | 244.09 g/mol | 248.05 g/mol | 230.06 g/mol |

| Melting Point | Data not available | 49.0 to 53.0 °C | Data not available | 72-74 °C (lit.) |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Soluble in Methanol | Data not available | Data not available |

| Appearance | Data not available | White to Light yellow to Light orange powder to crystal | Data not available | Data not available |

The lack of readily available experimental data for Methyl 3-amino-5-bromo-2-fluorobenzoate highlights the specialized nature of this compound and underscores the importance of in-house characterization for any research and development activities. The properties of its isomers suggest that it is likely a solid at room temperature with a relatively high melting point due to the presence of polar functional groups and the bromine atom, which contribute to intermolecular forces. Its solubility is anticipated to be in polar organic solvents.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and purity assessment of Methyl 3-amino-5-bromo-2-fluorobenzoate rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the benzene ring. Similarly, the ¹³C NMR would provide evidence for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include:

-

N-H stretching of the primary amine, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

-

C=O stretching of the ester group, a strong absorption band around 1700-1730 cm⁻¹.

-

C-O stretching of the ester, typically in the 1200-1300 cm⁻¹ region.

-

C-F stretching , which would show a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹.

-

C-Br stretching , which appears at lower wavenumbers, typically below 600 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should confirm the elemental composition of the molecular ion peak. The fragmentation pattern can provide further structural information by identifying characteristic losses of functional groups.

Experimental Workflow for Physicochemical Characterization

A systematic approach is necessary to determine the physical properties of a novel or sparsely characterized compound like Methyl 3-amino-5-bromo-2-fluorobenzoate.

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-amino-5-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-bromo-2-fluorobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of an activating amino group, a versatile bromo substituent, a reactivity-modulating fluoro group, and a modifiable methyl ester function makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive analysis of the reactivity and stability of this molecule, offering insights into its chemical behavior, optimal reaction conditions for key transformations, and best practices for its handling and storage.

Molecular Structure and Physicochemical Properties

Methyl 3-amino-5-bromo-2-fluorobenzoate possesses a benzene ring substituted with four distinct functional groups. Understanding the electronic and steric interplay of these groups is crucial for predicting its reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrFNO₂ | |

| Molecular Weight | 248.05 g/mol | |

| Physical State | Likely a solid at room temperature | |

| Storage | Recommended to be kept in a dark place, under an inert atmosphere, at room temperature. |

The ortho-fluoro group exerts a strong inductive electron-withdrawing effect, influencing the nucleophilicity of the adjacent amino group and the overall electron density of the aromatic ring. The amino group, being an activating group, directs electrophilic substitution to the ortho and para positions, although steric hindrance from the adjacent fluorine and bromine atoms will significantly influence this. The bromine atom at the 5-position is a versatile handle for cross-coupling reactions. The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

Reactivity Profile

The reactivity of Methyl 3-amino-5-bromo-2-fluorobenzoate is characterized by the distinct chemistries of its functional groups. The strategic positioning of these groups allows for a range of selective transformations.

Reactions at the Bromo Position: Cross-Coupling Chemistry

The bromine atom is the most versatile functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with an organoboron compound.[1] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[1]

-

Causality of Experimental Choices: A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄, K₂CO₃) in a suitable solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required for coupling with sterically hindered or electron-deficient aryl bromides. The base is essential for the transmetalation step of the catalytic cycle.

Caption: Suzuki-Miyaura cross-coupling workflow.

While the molecule already contains an amino group, the bromo substituent can be replaced with a different amine via the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a cornerstone for the synthesis of complex aryl amines.

-

Expert Insights: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos) is crucial to facilitate the reductive elimination step and prevent catalyst decomposition. Strong bases like sodium tert-butoxide (t-BuONa) are commonly employed. The reaction is typically carried out in non-polar solvents like toluene.

Reactions at the Amino Position

The amino group can undergo a variety of transformations, including diazotization and acylation.

Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups through the Sandmeyer reaction, which involves displacement of the diazonium group with a nucleophile, often catalyzed by copper(I) salts.[2] This allows for the introduction of chloro, iodo, cyano, and other groups, further expanding the synthetic utility of the molecule.[2]

Caption: Sandmeyer reaction pathway.

The amino group can readily react with acylating agents. For instance, reaction with an acyl chloride followed by cyclization can lead to the formation of benzoxazinone derivatives, a common scaffold in biologically active molecules.[3]

Reactions involving the Fluoro Group

The ortho-fluoro group primarily influences the reactivity of the other substituents through its strong electron-withdrawing inductive effect. While direct nucleophilic aromatic substitution of the fluorine is generally difficult, its presence can activate the ring towards certain reactions. The incorporation of fluorine can enhance metabolic stability and binding affinity in the final drug molecule.[4]

Reactions of the Methyl Ester

The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[5][6] This transformation can be a deliberate step in a synthetic sequence to enable further modifications, such as amide bond formation. The kinetics of this hydrolysis are influenced by the electronic nature of the other substituents on the ring.[3][7]

Stability Profile

The stability of Methyl 3-amino-5-bromo-2-fluorobenzoate is a critical consideration for its storage, handling, and use in multi-step syntheses.

Hydrolytic Stability

The ester functionality is the primary site of hydrolytic instability. The rate of hydrolysis is pH-dependent, with both acidic and basic conditions promoting the reaction. For long-term storage, exposure to moisture and extreme pH conditions should be avoided.

Thermal Stability

Photostability

Substituted aminobenzoic acids can be susceptible to photodegradation.[8] Exposure to UV light can lead to the formation of degradation products, potentially through radical mechanisms.[9] Therefore, the compound should be stored in light-resistant containers.

Experimental Protocols

The following are generalized protocols for key transformations, which should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add Methyl 3-amino-5-bromo-2-fluorobenzoate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the solvent (e.g., a mixture of toluene and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for assessing the purity and stability of Methyl 3-amino-5-bromo-2-fluorobenzoate. The following is a general approach to developing such a method.

-

Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[1][7]

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize peak shape and retention.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10]

-

Acidic/Basic Hydrolysis: Treat the compound with HCl and NaOH solutions at elevated temperatures.

-

Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide.

-

Thermal Degradation: Heat the solid compound in an oven.

-

Photodegradation: Expose the compound to UV light.

-

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Caption: Workflow for developing a stability-indicating HPLC method.

Handling and Storage

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. Storage under an inert atmosphere is recommended to prevent oxidative degradation.

Conclusion

Methyl 3-amino-5-bromo-2-fluorobenzoate is a highly functionalized building block with a rich and versatile reactivity profile. A thorough understanding of the interplay of its functional groups is essential for its successful application in the synthesis of complex target molecules. The bromo group serves as a key handle for cross-coupling reactions, the amino group allows for diazotization and subsequent transformations, and the ester can be readily hydrolyzed. The stability of the compound is influenced by pH, temperature, and light, necessitating appropriate handling and storage conditions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors.

References

-

Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation. (2018). PubMed. Retrieved January 27, 2026, from [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 27, 2026, from [Link]

-

Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Can methyl benzoate be hydrolyzed? (2021). Quora. Retrieved January 27, 2026, from [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

-

Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. (2013). PubMed. Retrieved January 27, 2026, from [Link]

-

Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (n.d.). Journal of Food and Drug Analysis. Retrieved January 27, 2026, from [Link]

-

Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. Benzoxazinone synthesis [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Strategic Role of Methyl 3-amino-5-bromo-2-fluorobenzoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Methyl 3-amino-5-bromo-2-fluorobenzoate has emerged as a highly versatile and strategically important building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring three distinct functional groups—an amine, a bromine atom, and a fluorine atom—on a benzoate scaffold, provides a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of targeted therapeutics, including kinase and epigenetic inhibitors. We will delve into the specific contributions of its structural features to molecular interactions and pharmacological properties, supported by detailed experimental protocols and case studies.

Introduction: A Scaffold of Untapped Potential

The pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is a central theme in drug discovery. The design of synthetic building blocks that offer precise control over the final molecule's three-dimensional structure and properties is therefore of paramount importance. Methyl 3-amino-5-bromo-2-fluorobenzoate is a prime example of such a scaffold.

The strategic arrangement of its functional groups offers medicinal chemists a trifecta of synthetic handles:

-

The 3-amino group serves as a key nucleophile or a point for amide bond formation, crucial for building out complex side chains or linking to other pharmacophoric elements.

-

The 5-bromo substituent is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

-

The 2-fluoro atom , a bioisostere of hydrogen, profoundly influences the molecule's electronic properties and conformation. It can modulate the pKa of the adjacent amino group, enhance metabolic stability by blocking potential sites of oxidation, and form key hydrogen bond interactions with protein targets.[1][2][3]

This guide will explore the practical applications of this multifaceted building block, demonstrating its utility in constructing sophisticated drug candidates.

Physicochemical Properties and Reactivity Profile

The utility of Methyl 3-amino-5-bromo-2-fluorobenzoate stems from the distinct reactivity of its functional groups, which can often be addressed orthogonally.

| Property | Value/Description | Significance in Drug Discovery |

| Molecular Formula | C₈H₇BrFNO₂ | Provides a compact core for further elaboration. |

| Molecular Weight | 248.05 g/mol | A low starting molecular weight is advantageous for fragment-based drug design and maintaining lead-like properties. |

| Reactivity of 3-NH₂ | Nucleophilic | Readily undergoes acylation, sulfonylation, and alkylation. Its basicity is attenuated by the ortho-fluoro and para-bromo groups. |

| Reactivity of 5-Br | Electrophilic (in cross-coupling) | Primary site for C-C and C-N bond formation via transition metal catalysis.[4][5] |

| Influence of 2-F | Electron-withdrawing, H-bond acceptor | Modulates acidity/basicity of adjacent groups, improves metabolic stability, and can engage in specific interactions with biological targets.[1][3] |

The ortho-fluoro substituent sterically shields and electronically deactivates the amino group to some extent, which can be advantageous in preventing unwanted side reactions and directing reactivity towards other sites.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of Methyl 3-amino-5-bromo-2-fluorobenzoate provides insight into its impurity profile and potential for analogue synthesis. A common synthetic route begins with 2-fluoro-3-nitrobenzoic acid.

Workflow for Synthesis

Caption: A typical synthetic route to the target compound.

Protocol 3.1: Synthesis of Methyl 3-amino-5-bromo-2-fluorobenzoate

-

Esterification: To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, concentrate under reduced pressure, and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield Methyl 2-fluoro-3-nitrobenzoate.

-

Bromination: Dissolve Methyl 2-fluoro-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (3-5 vol) at 0 °C. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry to afford Methyl 5-bromo-2-fluoro-3-nitrobenzoate.

-

Reduction: To a mixture of Methyl 5-bromo-2-fluoro-3-nitrobenzoate (1.0 eq) in ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.2 eq) and iron powder (3.0-5.0 eq). Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC. Once complete, filter the hot reaction mixture through a pad of celite, washing with ethanol. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography to yield Methyl 3-amino-5-bromo-2-fluorobenzoate.

Applications in Drug Discovery: A Case Study in PRMT5 Inhibition

A key application of Methyl 3-amino-5-bromo-2-fluorobenzoate is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a validated epigenetic target in oncology.[6] Overexpression of PRMT5 is associated with various cancers, making it an attractive target for therapeutic intervention.

A recent patent discloses a series of potent PRMT5 inhibitors where our title compound serves as a crucial starting material.[6] The synthesis involves an initial acylation of the 3-amino group, followed by a Suzuki-Miyaura cross-coupling at the 5-bromo position to introduce a key recognition motif.

Diagram of PRMT5's Role in Cancer

Caption: Role of PRMT5 in cancer and its inhibition.

The 2-fluoro atom in the scaffold is critical for potency, likely by forming a hydrogen bond with the hinge region of the PRMT5 active site and correctly positioning the rest of the molecule for optimal interactions. The 5-position, functionalized via the bromo group, extends into a pocket that allows for modulation of selectivity and pharmacokinetic properties.

Key Synthetic Transformations and Experimental Protocols

The versatility of Methyl 3-amino-5-bromo-2-fluorobenzoate is best demonstrated through the key reactions it readily undergoes.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol is a cornerstone for diversifying the scaffold and is widely applicable in the synthesis of kinase inhibitors and other targeted agents.[4][5]

-

Reaction Setup: To a dry Schlenk tube, add Methyl 3-amino-5-bromo-2-fluorobenzoate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add a palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos). The choice of ligand is critical, with electron-rich, bulky phosphine ligands often giving superior results for challenging substrates.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water, via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 5.2: Acylation of the 3-Amino Group

This reaction is fundamental for attaching side chains or linking the scaffold to other fragments, as seen in the PRMT5 inhibitor synthesis.[6]

-

Reaction Setup: Dissolve Methyl 3-amino-5-bromo-2-fluorobenzoate (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq).

-

Acylating Agent Addition: Cool the mixture to 0 °C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water or a saturated solution of ammonium chloride. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amide can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of Methyl 3-amino-5-bromo-2-fluorobenzoate provides a valuable platform for SAR studies.[7][8]

-

2-Fluoro Group: As a hydrogen bond acceptor, the fluorine atom often interacts with backbone NH groups in the hinge region of kinases, a common binding motif for type I inhibitors.[9] Its electron-withdrawing nature also lowers the pKa of the 3-amino group, ensuring it is largely non-protonated at physiological pH, which can be crucial for entering the ATP binding site.

-

5-Bromo Group: This serves as a synthetic handle to explore the "selectivity pocket" of many kinases. Replacing the bromine with various aryl and heteroaryl groups allows for fine-tuning of selectivity profiles, improving on-target activity while minimizing off-target effects. The lipophilicity and size of the group introduced at this position can significantly impact the overall properties of the inhibitor.[7]

-

3-Amino Group: Modifications at this position, typically via acylation or sulfonylation, often project into the solvent-exposed region. This allows for the introduction of solubilizing groups or vectors for further chemical modification without disrupting the core binding interactions.

Conclusion and Future Perspectives

Methyl 3-amino-5-bromo-2-fluorobenzoate is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its pre-installed fluorine and bromine atoms provide a direct route to analogues with improved metabolic stability and opportunities for targeted SAR exploration. The case study in PRMT5 inhibition highlights its immediate relevance in developing next-generation epigenetic therapies. As the fields of targeted oncology and precision medicine continue to evolve, the demand for such sophisticated, highly functionalized scaffolds is set to increase. Future applications will likely see this compound utilized in the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes, further cementing its role as an indispensable tool for medicinal chemists.

References

-

de Vicente, J. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

- Jadhav, A. et al. (2022). PRMT5 inhibitors. U.S. Patent US12391695B2.

-

Abdel-Maksoud, M. S. et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available from: [Link]

-

Zaini, N. B. et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology. Available from: [Link]

-

Shaker, Y. M. et al. (2021). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available from: [Link]

-

Singh, S. et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules. Available from: [Link]

-

Digital Information Center of BUE. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Available from: [Link]

-

Al-Mousawi, S. M. et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available from: [Link]

-

Raposo, C. et al. (2022). Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone. Molecules. Available from: [Link]

-

Frontiers Media S.A. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Kaspruk, K. et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available from: [Link]

-

Lee, J. H. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

-

Drug Design. Structure Activity Relationships. Available from: [Link]

-

Cook, J. M. et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Wang, C. et al. (2022). Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. International Journal of Molecular Sciences. Available from: [Link]

- Google Patents. Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.

- Google Patents. Pharmaceutical combinations.

-

NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]

-

National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

National Center for Biotechnology Information. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Available from: [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 3-amino-5-bromo-2-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digibug.ugr.es [digibug.ugr.es]

The Strategic Utility of Methyl 3-amino-5-bromo-2-fluorobenzoate in Modern Heterocyclic Synthesis: A Technical Guide

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and the design of novel heterocyclic scaffolds are paramount to the development of next-generation therapeutics. Methyl 3-amino-5-bromo-2-fluorobenzoate emerges as a highly versatile and strategically functionalized building block, poised to address the demand for complex molecular architectures. This technical guide provides an in-depth exploration of its intrinsic reactivity and its application in the synthesis of key heterocyclic systems, including quinolines, quinazolines, and benzimidazoles. As a Senior Application Scientist, the following discourse is grounded in established chemical principles and supported by authoritative literature, offering both theoretical insights and practical, field-proven protocols for the research scientist.

The unique arrangement of substituents on the benzene ring of Methyl 3-amino-5-bromo-2-fluorobenzoate imparts a distinct reactivity profile. The ortho-fluoro group, a strong electron-withdrawing substituent, significantly influences the nucleophilicity of the adjacent amino group and can act as a leaving group in certain cyclization reactions. The amino group, in turn, is a key nucleophile for the formation of nitrogen-containing heterocycles. The bromine atom at the 5-position serves as a valuable synthetic handle for post-cyclization modifications via transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries. This trifecta of functional groups makes Methyl 3-amino-5-bromo-2-fluorobenzoate a powerful tool for drug development professionals.

Core Reactivity Principles: The Interplay of Fluorine, Amine, and Bromine

The synthetic utility of Methyl 3-amino-5-bromo-2-fluorobenzoate is governed by the electronic interplay of its functional groups. The fluorine atom at the 2-position, being highly electronegative, modulates the pKa of the amino group at the 3-position, rendering it less nucleophilic than its non-fluorinated counterpart. This seemingly detrimental effect can be leveraged for regioselective reactions. Furthermore, the ortho-fluoro substituent can be displaced in nucleophilic aromatic substitution (SNA) reactions, particularly in intramolecular cyclizations where the formation of a stable heterocyclic ring provides the thermodynamic driving force.

The bromine atom at the 5-position is a critical feature for diversity-oriented synthesis. Its presence allows for a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to be performed on the synthesized heterocyclic core. This enables the late-stage introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

Synthesis of Key Heterocyclic Scaffolds

The following sections provide detailed, step-by-step protocols for the synthesis of quinolines, quinazolines, and benzimidazoles using Methyl 3-amino-5-bromo-2-fluorobenzoate as the starting material. These protocols are based on well-established synthetic transformations for analogous compounds and are presented with the expectation of high yields and purity.

Synthesis of 7-Bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one

The synthesis of the quinoline core can be achieved via a Gould-Jacobs-type reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization. The presence of the electron-withdrawing fluorine and bromine groups is anticipated to facilitate the cyclization step.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-((2,2-bis(methoxycarbonyl)vinyl)amino)-5-bromo-2-fluorobenzoate

-

In a round-bottom flask equipped with a reflux condenser, a mixture of Methyl 3-amino-5-bromo-2-fluorobenzoate (1 equivalent) and dimethyl (methoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 2-3 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess dimethyl (methoxymethylene)malonate is removed under reduced pressure to afford the crude intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to 7-Bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one

-

The crude intermediate from Step 1 is added to a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to 240-250 °C for 30-60 minutes.

-

The reaction is monitored by TLC for the formation of the quinolone product.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 7-Bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one.

Data Presentation:

| Step | Product | Expected Yield | Key Considerations |

| 1 | Methyl 3-((2,2-bis(methoxycarbonyl)vinyl)amino)-5-bromo-2-fluorobenzoate | >90% | The reaction is typically performed neat. |

| 2 | 7-Bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one | 70-85% | High temperatures are required for the cyclization. |

Visualization of the Workflow:

Caption: Gould-Jacobs reaction for the synthesis of a substituted quinolin-2-one.

Synthesis of 6-Bromo-5-fluoro-4(3H)-quinazolinone

The synthesis of quinazolinones from anthranilic acid derivatives is a well-established transformation. The Niementowski reaction, involving the condensation with formamide, provides a direct route to the 4(3H)-quinazolinone core.

Experimental Protocol:

-

A mixture of Methyl 3-amino-5-bromo-2-fluorobenzoate (1 equivalent) and formamide (10-20 equivalents) is heated to 150-160 °C in a sealed tube or under reflux for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure 6-Bromo-5-fluoro-4(3H)-quinazolinone.

Data Presentation:

| Reagent | Molar Ratio | Temperature (°C) | Time (h) | Expected Yield |

| Formamide | 10-20 | 150-160 | 4-6 | 75-90% |

Visualization of the Workflow:

Caption: Niementowski reaction for the synthesis of a substituted quinazolinone.

Synthesis of 6-Bromo-7-fluoro-1H-benzimidazole

The synthesis of benzimidazoles from ortho-phenylenediamines is a fundamental transformation in heterocyclic chemistry. While Methyl 3-amino-5-bromo-2-fluorobenzoate is not a diamine, it can be converted to one in situ or derivatized to facilitate the cyclization. A plausible route involves the reduction of a nitro-analogue. However, a more direct approach from the amino benzoate is proposed here, involving an initial acylation followed by reductive cyclization.

Experimental Protocol:

Step 1: N-Formylation

-

Methyl 3-amino-5-bromo-2-fluorobenzoate (1 equivalent) is dissolved in formic acid (10-20 equivalents).

-

The mixture is heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the excess formic acid is removed under reduced pressure to yield the crude N-formyl derivative.

Step 2: Reductive Cyclization

-

The crude N-formyl derivative is dissolved in a suitable solvent such as acetic acid.

-

A reducing agent, such as sodium dithionite (3-4 equivalents), is added portion-wise.

-

The reaction mixture is heated to 80-100 °C for 2-4 hours.

-

After cooling, the reaction is quenched by the addition of water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to afford 6-Bromo-7-fluoro-1H-benzimidazole.

Data Presentation:

| Step | Key Reagents | Temperature (°C) | Expected Yield |

| 1 | Formic acid | Reflux | >95% |

| 2 | Sodium dithionite, Acetic acid | 80-100 | 60-75% |

Visualization of the Workflow:

Sources

Methodological & Application

Application Notes: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Scaffolds from Methyl 3-amino-5-bromo-2-fluorobenzoate

Introduction: Navigating the Challenges of Substituted Aryl Halides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction's tolerance of a wide array of functional groups has cemented its role in the pharmaceutical and materials science industries.[2][3]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: Methyl 3-amino-5-bromo-2-fluorobenzoate . This substrate is of significant interest for the synthesis of novel pharmaceutical intermediates, but its successful coupling is complicated by a confluence of electronic and steric factors. The aryl bromide is electron-rich due to the strongly donating amino group, which can impede the rate-determining oxidative addition step.[4] Furthermore, the presence of ortho-fluoro and meta-ester substituents introduces steric hindrance and potential for catalyst inhibition via coordination of the aniline nitrogen.[5]

This guide is designed for researchers, medicinal chemists, and process development scientists. It offers a field-proven protocol, explains the rationale behind the selection of each reaction component, and provides a framework for troubleshooting, ensuring a high rate of success for this demanding transformation.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the aryl halide, forming a new Palladium(II) intermediate. This is often the rate-limiting step of the reaction.

-

Transmetalation: The organic moiety from the activated organoboron species (e.g., a boronic acid) is transferred to the Palladium(II) complex, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Methyl 3-amino-5-bromo-2-fluorobenzoate

This protocol has been designed to address the inherent challenges of the substrate, ensuring high conversion and yield. The key is the selection of a catalyst system that is both highly active and resistant to inhibition.

Rationale for Component Selection

-

Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable, air-tolerant Pd(0) source that is readily activated in solution, making it an excellent choice for initiating the catalytic cycle.[6]

-

Ligand (SPhos): For sterically hindered and electron-rich substrates, a bulky and electron-rich biaryl phosphine ligand is paramount. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the necessary steric bulk to promote reductive elimination and its electron-rich nature facilitates the challenging oxidative addition step.[7]

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in promoting transmetalation. Its use is advantageous here as it is less likely to cause hydrolysis of the methyl ester functional group compared to stronger bases like NaOH or KOH.[7]

-

Solvent System (Toluene/Water): A biphasic solvent system is employed. Toluene serves to dissolve the organic substrates and the catalyst complex, while a small amount of water is crucial for dissolving the inorganic base (K₃PO₄), facilitating its interaction with the organoboron species at the interface.[8]

Summary of Reaction Conditions

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | Methyl 3-amino-5-bromo-2-fluorobenzoate | 1.0 equiv |

| Boronic Acid | Arylboronic Acid or Ester | 1.2 - 1.5 equiv |

| Palladium Precursor | Pd₂(dba)₃ | 2 mol % |

| Ligand | SPhos | 4.4 mol % |

| Base | K₃PO₄ | 3.0 equiv |

| Solvent | Toluene / H₂O (10:1 v/v) | 0.1 M concentration relative to aryl halide |

| Temperature | 100 °C | To overcome activation energy for oxidative addition |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation |

Detailed Step-by-Step Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Materials and Reagents

-

Methyl 3-amino-5-bromo-2-fluorobenzoate (1.0 equiv)

-

Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.0 mol %)

-

SPhos (4.4 mol %)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

Toluene, anhydrous

-

Deionized Water

-

Ethyl acetate (for work-up)

-

Brine (saturated NaCl solution, for work-up)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or manifold for inert gas

-

Heating mantle or oil bath with temperature controller

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 3-amino-5-bromo-2-fluorobenzoate, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by deionized water via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

-

Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up:

-

Allow the reaction to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature in 10 °C increments.3. Use fresh, high-purity reagents and anhydrous solvents. |

| Dehalogenation of Starting Material | Presence of water or protic sources leading to protonolysis. | Ensure anhydrous solvents are used. Minimize water content if this side reaction is dominant. |

| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). | Improve degassing procedure. Ensure a strictly inert atmosphere is maintained throughout the reaction. |

| Ester Hydrolysis | Base is too strong or reaction time is excessively long. | Confirm the use of K₃PO₄ or Cs₂CO₃. If hydrolysis persists, consider a milder base like KF or a non-aqueous system. |

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 3-amino-5-bromo-2-fluorobenzoate presents a synthetic challenge that can be reliably overcome with a carefully selected catalyst system and optimized reaction conditions. The use of a bulky, electron-rich biarylphosphine ligand such as SPhos is critical for facilitating the oxidative addition of this sterically hindered and electronically complex substrate. The protocol detailed herein provides a robust and reproducible method for accessing novel and highly functionalized biaryl compounds, empowering researchers in the fields of drug discovery and materials science to advance their synthetic programs.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(20), 8147–8155. Available at: [Link]

-

Cernijenko, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

-

Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

-

Kim, H., & Lee, C. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chen, P. R., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal. Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of organic chemistry. Available at: [Link]

-

Dander, J. E., & Garg, N. K. (2017). Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Amii, H., & Kishikawa, Y. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Khan, I., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Available at: [Link]

-

Gibson, S. E., & Mastran, A. (2002). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chen, C., et al. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters. Available at: [Link]

-

Kostas, I. D. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-amino-5-bromo-2-fluorobenzoate with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Amines

The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, molecules incorporating a fluorinated aminobenzoate moiety are of particular interest due to the unique properties imparted by the fluorine atom, such as altered metabolic stability, binding affinity, and lipophilicity. Methyl 3-amino-5-bromo-2-fluorobenzoate is a valuable building block for accessing such structures. Its trifunctional nature—an amine, a bromine, and a fluorine atom on a benzene ring—presents both a synthetic challenge and an opportunity for intricate molecular design. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to this substrate opens a gateway to a diverse array of novel chemical entities with significant therapeutic potential.[1][2]

This document provides a comprehensive guide to the reaction conditions for the Suzuki-Miyaura coupling of methyl 3-amino-5-bromo-2-fluorobenzoate with a variety of boronic acids. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides troubleshooting guidance to enable researchers to successfully leverage this important transformation.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial aspect of this catalytic cycle is the activation of the organoboron species by a base, which facilitates the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the specific substrates being coupled.

The Influence of Substituents on Methyl 3-amino-5-bromo-2-fluorobenzoate

The reactivity of methyl 3-amino-5-bromo-2-fluorobenzoate in Suzuki-Miyaura coupling is influenced by the electronic and steric effects of its substituents:

-

Amino Group (-NH₂): The electron-donating nature of the amino group can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step. However, it can also coordinate with the palladium catalyst, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting its activity.[4] For substrates with unprotected anilines, careful selection of the ligand is crucial to achieve good yields.[2]

-

Fluoro Group (-F): The strongly electron-withdrawing fluoro group ortho to the bromine atom has a significant impact. It can facilitate the oxidative addition step by making the carbon-bromine bond more susceptible to cleavage.

-

Methyl Ester (-COOCH₃): This electron-withdrawing group further enhances the reactivity of the aryl bromide towards oxidative addition.

The interplay of these substituents makes the selection of appropriate reaction conditions paramount for achieving high yields and minimizing side reactions.

Recommended Reaction Conditions: A Tabulated Guide

Based on literature precedents for similar substituted aryl bromides, the following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of methyl 3-amino-5-bromo-2-fluorobenzoate with various boronic acids.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Boronic Acid Type | Expected Outcome & Notes |

| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80-100 | Phenyl, substituted phenyl | A classic and often effective catalyst system. May require longer reaction times. |

| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | Dioxane or THF | 80-100 | Phenyl, heteroaryl | Generally robust and effective for a wide range of substrates, including those with functional groups.[4] |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or Dioxane | 80-110 | Sterically hindered aryl, heteroaryl | Buchwald ligands like SPhos are excellent for challenging couplings, including those with ortho-substituted anilines.[2][5] |

| Pd(OAc)₂ (2-4) | XPhos (4-8) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100-120 | Electron-rich and electron-deficient aryl | XPhos is another highly effective Buchwald ligand for difficult couplings. |

| PdCl₂(PPh₃)₂ (3-5) | - | Na₂CO₃ (3) | iPrOH/H₂O | 150 (Microwave) | Phenyl, substituted phenyl | Microwave irradiation can significantly reduce reaction times and improve yields.[6] |

Detailed Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a good starting point for the coupling of methyl 3-amino-5-bromo-2-fluorobenzoate with a variety of aryl and heteroaryl boronic acids.

Materials:

-

Methyl 3-amino-5-bromo-2-fluorobenzoate

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add methyl 3-amino-5-bromo-2-fluorobenzoate (1 equivalent), the boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and cesium carbonate (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization and synthesis, microwave-assisted protocols offer a significant advantage.[7]

Materials:

-

Methyl 3-amino-5-bromo-2-fluorobenzoate

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (5 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Isopropanol (iPrOH)

-

Water

Procedure:

-

In a microwave reaction vial, combine methyl 3-amino-5-bromo-2-fluorobenzoate (1 equivalent), the boronic acid (1.5 equivalents), PdCl₂(PPh₃)₂ (0.05 equivalents), and potassium carbonate (3 equivalents).

-

Add a mixture of isopropanol and water (e.g., 3:1).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 20-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise in Suzuki-Miyaura coupling reactions. Here are some common issues and potential solutions:

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst deactivation. |

| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[8] | |

| Low reaction temperature | Increase the reaction temperature, or consider switching to a higher-boiling solvent or using microwave irradiation. | |

| Dehalogenation of Starting Material | Presence of a hydrogen source | Ensure solvents are anhydrous (if required by the protocol) and that the reaction is performed under an inert atmosphere. |

| Catalyst/ligand combination promotes this side reaction | Try a different ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos). | |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[9] |

| Catalyst decomposition | Use a more stable catalyst or pre-catalyst. | |

| Difficulty in Product Purification | Close polarity of product and starting materials/byproducts | Optimize the reaction to go to full conversion to simplify purification. Use a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC. |

Conclusion